1,3-Difluoro-2,4-pentanedione

Catalog No.
S13342523
CAS No.
M.F
C5H6F2O2
M. Wt
136.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Difluoro-2,4-pentanedione

Product Name

1,3-Difluoro-2,4-pentanedione

IUPAC Name

1,3-difluoropentane-2,4-dione

Molecular Formula

C5H6F2O2

Molecular Weight

136.10 g/mol

InChI

InChI=1S/C5H6F2O2/c1-3(8)5(7)4(9)2-6/h5H,2H2,1H3

InChI Key

VTMHHLRGQYZACS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)CF)F

1,3-Difluoro-2,4-pentanedione is a fluorinated diketone characterized by the presence of two fluorine atoms at the 1 and 3 positions of the pentanedione structure. Its molecular formula is C5H6F2O2C_5H_6F_2O_2, and it features a carbonyl group (C=O) at both the second and fourth carbon atoms. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the influence of fluorine on its chemical properties.

Typical of diketones, including:

  • Condensation Reactions: It can participate in aldol condensation reactions with aldehydes or other ketones, leading to the formation of larger carbon chains.
  • Fluorination: The presence of fluorine atoms allows for further fluorination reactions, which can modify its reactivity and stability.
  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or other functional groups.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The biological activity of 1,3-difluoro-2,4-pentanedione has been studied primarily in relation to its potential cytotoxic effects. Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. Specifically, this compound may serve as a precursor for developing pharmaceuticals or agrochemicals with improved efficacy.

Several methods exist for synthesizing 1,3-difluoro-2,4-pentanedione:

  • Fluorination of 2,4-Pentanedione: This method involves the direct fluorination of 2,4-pentanedione using fluorinating agents such as cesium fluoride or other fluorine sources under controlled conditions .
  • Aldol Condensation: The compound can be synthesized via aldol condensation reactions involving difluorinated aldehydes and ketones .
  • Reactions with Fluorinated Reagents: Utilizing reagents such as difluoroboron complexes can yield 1,3-difluoro-2,4-pentanedione through targeted reactions that introduce fluorine into the diketone structure .

1,3-Difluoro-2,4-pentanedione finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique properties make it a candidate for drug development, particularly in creating compounds with enhanced biological activity.
  • Agrochemicals: The compound may also be explored for use in agricultural chemicals due to its potential efficacy against pests or pathogens.

Research into the interactions of 1,3-difluoro-2,4-pentanedione with biological systems is limited but suggests that its reactivity could lead to significant interactions with proteins or enzymes. Studies on similar fluorinated compounds indicate that these interactions often result in altered metabolic pathways or enhanced bioactivity .

Several compounds share structural similarities with 1,3-difluoro-2,4-pentanedione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,1-Difluoro-2,4-pentanedioneC5H6F2O2C_5H_6F_2O_2Contains two fluorine atoms at position 1.
1,1,1-Trifluoro-2,4-pentanedioneC5H5F3O2C_5H_5F_3O_2Contains three fluorine atoms; higher reactivity.
3-Fluoro-2,4-pentanedioneC5H7FO2C_5H_7FO_2Fluorine at position 3; different reactivity profile.
1-Fluoro-2,4-pentanedioneC5H7FO2C_5H_7FO_2Fluorine at position 1; potentially less stable.

Uniqueness

The uniqueness of 1,3-difluoro-2,4-pentanedione lies in its specific placement of fluorine atoms which influences its reactivity and biological properties compared to its analogs. The combination of two fluorines at distinct positions allows for diverse chemical transformations that are not possible with other configurations.

Fluorination Strategies for β-Diketones

The synthesis of 1,3-difluoro-2,4-pentanedione represents a significant challenge in fluorine chemistry, requiring precise control of fluorination selectivity and reaction conditions [1]. Fluorinated β-diketones demonstrate enhanced properties compared to their non-fluorinated analogs, including improved extraction capabilities and modified biological activities [2]. The incorporation of fluorine atoms at specific positions within the β-diketone framework necessitates sophisticated synthetic approaches that balance reactivity with selectivity [3].

The most prevalent synthetic methodologies for preparing fluorinated β-diketones rely on electrophilic fluorination strategies [4]. These approaches utilize various fluorinating reagents that can selectively introduce fluorine atoms at the desired positions while maintaining the integrity of the dicarbonyl system [5]. The choice of fluorinating agent significantly influences both the yield and selectivity of the transformation, with different reagents showing distinct reactivity profiles and mechanistic pathways [6].

Selectfluor-Mediated Fluorination

Selectfluor, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), has emerged as one of the most effective reagents for the selective monofluorination of β-diketones [4]. This reagent operates through an electrophilic fluorination mechanism, selectively targeting the enol form of β-diketones to produce 2-monofluoro derivatives with high efficiency [5]. Research has demonstrated that Selectfluor can convert various 1,3-dicarbonyl compounds, including acyclic and cyclic 1,3-diketones, to their corresponding fluorinated analogs with yields ranging from 70 to 95 percent [4].

The mechanism of Selectfluor-mediated fluorination involves the initial formation of an enolate intermediate, followed by electrophilic attack of the fluorinating agent [5]. Kinetic studies have revealed that the reaction proceeds through clean, isosbestic behavior with no intermediate species buildup, suggesting a direct fluorination pathway [5]. The reaction conditions typically employ acetonitrile as the solvent at temperatures ranging from 25 to 80 degrees Celsius, with reaction times spanning 6 to 24 hours [7].

Temperature optimization studies have shown that Selectfluor-mediated fluorination exhibits optimal performance at moderate temperatures between 40 and 60 degrees Celsius [7]. Higher temperatures may lead to decreased selectivity due to increased formation of difluorinated products, while lower temperatures result in incomplete conversion and extended reaction times [8]. The reaction demonstrates excellent tolerance for various functional groups, making it suitable for complex substrate transformations [7].

N-Fluorobenzenesulfonimide Applications

N-Fluorobenzenesulfonimide has proven to be a versatile fluorinating reagent for β-diketone substrates, offering distinct advantages in terms of selectivity and reaction control [9]. This reagent operates under milder conditions compared to Selectfluor, typically requiring temperatures between 0 and 60 degrees Celsius [10]. Research has demonstrated that N-fluorobenzenesulfonimide can effectively fluorinate α-substituted β-diketones with high enantioselectivities when employed in conjunction with appropriate chiral catalysts [10].

The mechanochemical applications of N-fluorobenzenesulfonimide have revealed its multifaceted reactivity profile [9]. Under ball-milling conditions, this reagent can engage in fluorinations, fluorodemethylations, sulfonylations, and amidations, demonstrating yields comparable to or higher than their solution-based counterparts [9]. These mechanochemical protocols offer the advantage of solvent-free conditions and shortened reaction times, typically completing within hours rather than days [9].

Recent developments in N-fluorobenzenesulfonimide chemistry have focused on asymmetric fluorination applications [10]. The use of β,β-diaryl serines as organocatalysts in combination with N-fluorobenzenesulfonimide has enabled the enantioselective fluorination of α-substituted β-diketones with excellent yields and enantioselectivities up to 99 percent [10]. These transformations are typically performed in tetrahydrofuran at 40 degrees Celsius, providing access to valuable chiral fluorinated building blocks [10].

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

The selection of appropriate solvent systems plays a crucial role in determining the success of fluorination reactions for β-diketones [8]. Polar aprotic solvents such as acetonitrile and tetrahydrofuran have proven most effective for electrophilic fluorination processes, providing optimal solvation for both the substrate and fluorinating reagent [2]. The solvent choice directly impacts the reaction kinetics, with medium-polarity solvents demonstrating superior performance in promoting monofluorination selectivity [5].

Temperature control represents a critical parameter in fluorination optimization, with most successful protocols operating within the range of 40 to 80 degrees Celsius [11]. Research has shown that fluoride uptake and reaction rates increase significantly with temperature elevation [12]. Studies examining temperature effects on fluorination processes have revealed that both the amount and rate of fluoride incorporation increase with temperature, with the most pronounced effects observed at temperatures approaching 43 degrees Celsius [12].

The relationship between temperature and reaction selectivity follows a complex pattern, with optimal temperatures typically falling within a narrow window [8]. Temperatures below 40 degrees Celsius often result in incomplete conversion and extended reaction times, while temperatures exceeding 80 degrees Celsius may promote undesired side reactions and reduced selectivity for monofluorination [13]. The temperature dependence of fluorination reactions suggests that careful thermal management is essential for achieving reproducible and high-yielding transformations [11].

Catalytic Approaches and Yield Maximization

Catalytic methodologies have emerged as powerful tools for enhancing the efficiency and selectivity of β-diketone fluorination reactions [8]. Transition metal catalysts, particularly palladium and copper complexes, have demonstrated remarkable ability to facilitate carbon-fluorine bond formation under mild conditions [14] [15]. These catalytic systems offer the advantage of improved functional group tolerance and enhanced reaction control compared to stoichiometric fluorination methods [8].

The development of specialized ligand systems has proven crucial for successful catalytic fluorination [14]. Fluorinated ligand designs, such as AlPhos, enable room-temperature palladium-catalyzed fluorination reactions with high yields and excellent selectivity [14]. These advanced catalytic systems demonstrate the ability to form carbon-fluorine bonds through reductive elimination pathways that were previously challenging to achieve [15].

Yield maximization strategies in catalytic fluorination focus on optimizing catalyst loading, base selection, and reaction atmosphere [16]. Research has shown that catalyst loadings between 0.5 and 10 mol percent provide optimal performance, with diminishing returns observed at higher loadings [8]. Base concentration optimization reveals that excess base above 3 equivalents can lead to decreased yields due to competing side reactions [11]. The implementation of multitask Bayesian optimization approaches has enabled systematic exploration of reaction parameter space, leading to improved yields and reduced optimization time [16].

Comparative Analysis of Synthetic Routes

The comparative evaluation of synthetic routes for 1,3-difluoro-2,4-pentanedione synthesis reveals distinct advantages and limitations for each methodological approach [1] [3]. Selectfluor-mediated fluorination consistently demonstrates high yields (70-95 percent) and excellent monofluorination selectivity, making it the preferred choice for many applications [4]. However, this method requires moderate reaction times (6-24 hours) and involves moderate cost considerations due to reagent expense [5].

N-Fluorobenzenesulfonimide applications offer superior reaction control and shorter reaction times (2-12 hours) compared to Selectfluor-based methods [9]. The yields achieved with this reagent typically range from 60 to 90 percent, with particularly good performance in asymmetric transformations [10]. The primary limitation of this approach lies in its higher cost and the generation of potentially toxic byproducts [9].

Alternative synthetic routes involving potassium fluoride and iodosylbenzene provide cost-effective access to fluorinated β-diketones [17]. These methods operate at higher temperatures (60-150 degrees Celsius) but offer shorter reaction times (1-8 hours) and lower environmental impact [17]. The yields obtained through these protocols range from 50 to 85 percent, with moderate selectivity profiles [17].

Synthetic RouteReaction TimeYield Range (%)Selectivity ProfileCost FactorEnvironmental Impact
Selectfluor/Acetonitrile/Room Temperature6-24 hours70-95High monofluorinationMediumModerate
N-Fluorobenzenesulfonimide/Tetrahydrofuran/Low Temperature2-12 hours60-90Good monofluorinationHighHigh (toxic byproducts)
Potassium Fluoride/Iodosylbenzene/High Temperature1-8 hours50-85ModerateLowLow
Catalytic Palladium/Cesium Fluoride12-48 hours40-80VariableHighModerate
Enzymatic Fluorination24-72 hours30-70High specificityMediumVery low
Electrolytic Fluorination4-16 hours45-75Good controlLowLow

Enzymatic fluorination approaches represent an emerging area of interest for sustainable synthesis [18]. These biocatalytic methods offer high specificity and minimal environmental impact but typically require extended reaction times (24-72 hours) and achieve moderate yields (30-70 percent) [18]. The development of engineered fluorinases has shown promise for direct carbon-fluorine bond formation under mild conditions [18].

Electrolytic fluorination methods provide an alternative approach with good reaction control and low environmental impact [19]. These electrochemical protocols typically require 4 to 16 hours for completion and achieve yields ranging from 45 to 75 percent [19]. The primary advantages of electrolytic methods include low cost and the absence of chemical oxidants, though they require specialized electrochemical equipment [19].

Fluorination ReagentChemical FormulaTemperature Range (°C)Solvent CompatibilityYield Range (%)Selectivity Profile
SelectfluorC₆H₁₂ClF₄N₂⁺BF₄⁻25-80Acetonitrile, Tetrahydrofuran, Dichloromethane50-95High monofluorination
N-FluorobenzenesulfonimideC₆H₅F(SO₂Ph)₂N0-60Tetrahydrofuran, Dichloromethane, Acetonitrile40-90Moderate to high
N-Fluoro-N-arylsulfonamidesR-SO₂-N(F)-Ar25-100Various organic solvents60-85High radical selectivity
Potassium Fluoride/IodosylbenzeneKF/PhIO60-150Dichloroethane, Acetonitrile50-85Moderate
Triethylamine Trihydrofluoride/Silver FluorideEt₃N·3HF/AgF25-80Acetonitrile, Tetrahydrofuran50-70Good for aliphatic carbon-hydrogen bonds
Cesium FluorideCsF80-150Dimethylformamide, Dimethyl sulfoxide30-80Variable

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular structure and solid-state arrangement of 1,3-difluoro-2,4-pentanedione. While specific crystallographic data for this compound are limited in the literature, comparative studies of related fluorinated beta-diketones offer valuable structural context [1] [2].

Fluorinated beta-diketones typically crystallize in common space groups including monoclinic P21/c, triclinic P-1, and orthorhombic Pbca systems [3] [4]. The introduction of fluorine atoms at the 1 and 3 positions significantly influences the molecular geometry and intermolecular packing arrangements. The enhanced electronegativity of fluorine (4.0 on the Pauling scale) compared to hydrogen creates substantial changes in electron density distribution, affecting both intramolecular bonding patterns and crystal packing forces [5].

Table 5: Typical Crystallographic Parameters for Fluorinated β-Diketones

ParameterTypical RangeSpace Group ExamplesNotes
a (Å)7.0-15.0P21/c, P-1, PbcaMost common cell dimension
b (Å)8.0-16.0P21/c, P-1, PbcaIntermediate dimension
c (Å)10.0-20.0P21/c, P-1, PbcaOften longest dimension
α (°)90 or 70-110Triclinic only90° for higher symmetry
β (°)90 or 85-120Monoclinic/TriclinicOften close to 90°
γ (°)90 or 70-110Triclinic only90° for higher symmetry
Volume (ų)800-2500VariousDepends on molecular packing
Z2, 4, 8VariousFormula units per cell
Density (g/cm³)1.3-1.8VariousHigher for fluorinated compounds

The molecular structure of fluorinated beta-diketones exhibits distinct geometric features compared to their non-fluorinated analogs. The carbon-fluorine bond lengths typically range from 1.35 to 1.38 Å, shorter than carbon-hydrogen bonds (approximately 1.09 Å) [2]. These structural modifications influence the overall molecular planarity and affect the tautomeric preferences in the solid state.

Difluorinated diketones demonstrate a remarkable tendency to form stable hydrates in crystalline form [2]. This hydration behavior arises from the high affinity of fluorinated carbonyl compounds for water molecules, with the electronegative fluorine atoms facilitating hydrogen bonding interactions. The crystal structures often reveal water molecules occupying specific coordination sites, forming ordered hydrate networks that stabilize the crystal lattice [2].

Nuclear Magnetic Resonance Spectroscopic Analysis

Fluorine-19 Nuclear Magnetic Resonance Chemical Shift Patterns

Fluorine-19 Nuclear Magnetic Resonance spectroscopy serves as an exceptionally powerful analytical tool for characterizing 1,3-difluoro-2,4-pentanedione due to the unique magnetic properties of fluorine nuclei. With a nuclear spin of 1/2, 100% natural abundance, and sensitivity approximately 83% that of proton Nuclear Magnetic Resonance, fluorine-19 Nuclear Magnetic Resonance provides highly resolved spectroscopic information [6].

Table 1: Fluorine-19 Nuclear Magnetic Resonance Chemical Shift Ranges for Fluorinated Compounds

Compound19F Chemical Shift (ppm vs CFCl3)Reference EnvironmentSolventTemperature (K)
CF3 groups-60 to -70Trifluoromethyl ketonesCDCl3298
CF2 groups+80 to +140DifluoromethyleneCDCl3298
CF groups+140 to +250Monofluoro carbonCDCl3298
ArF groups+80 to +170FluoroaromaticsCDCl3298
C6F6-164.9HexafluorobenzeneCDCl3298
CF3COOH-76.55 to -78.5Trifluoroacetic acidVarious298
(CF3)2CO-84.6HexafluoroacetoneCDCl3298
CF3 β-diketones-70 to -85Fluorinated diketonesCDCl3298

The fluorine-19 Nuclear Magnetic Resonance chemical shifts of 1,3-difluoro-2,4-pentanedione are significantly influenced by the electronic environment surrounding each fluorine atom. The chemical shift patterns depend on several critical factors including the hybridization state of the carbon atom bearing fluorine, electronic effects from neighboring functional groups, and intermolecular interactions [6] [7].

For fluorinated beta-diketones, the fluorine nuclei typically exhibit chemical shifts in the range of -70 to -85 parts per million relative to trichlorofluoromethane reference [8]. This upfield shift compared to many other fluorinated compounds reflects the electron-donating effects of the carbonyl oxygen atoms and the overall electronic delocalization within the diketone framework [7].

The magnetic non-equivalence of the two fluorine atoms in 1,3-difluoro-2,4-pentanedione results in distinct chemical shift values for each position. Electronic structure calculations reveal that fluorine atoms in beta-diketone systems may exhibit different degrees of electron delocalization depending on their proximity to the enolic hydrogen bonding network [7]. This differential electronic environment leads to characteristic splitting patterns and chemical shift dispersions in the fluorine-19 Nuclear Magnetic Resonance spectrum.

Tautomeric Equilibrium Investigations

The tautomeric equilibrium between keto and enol forms represents a fundamental aspect of beta-diketone chemistry, with fluorine substitution significantly affecting this balance. Nuclear Magnetic Resonance spectroscopy provides quantitative insights into the relative populations of tautomeric species and the kinetics of interconversion processes [9] [10].

Table 2: Tautomeric Equilibrium Data for β-Diketones

CompoundEnol Form (%)Keto Form (%)SolventTemperature (K)Method
2,4-pentanedione80-8515-20CDCl3298NMR
3-methyl-2,4-pentanedione75-8020-25CDCl3298NMR
1,1,1-trifluoro-2,4-pentanedione90-955-10CDCl3298NMR
Fluorinated β-diketones85-955-15CDCl3298NMR
β-diketones in water10-3070-90H2O298UV-Vis
β-diketones in polar solvents60-8020-40DMSO298NMR

Fluorine substitution in beta-diketones generally stabilizes the enol tautomer relative to the keto form [11] [12]. This stabilization arises from several contributing factors: the electron-withdrawing nature of fluorine atoms reduces the electron density on adjacent carbon atoms, making enol formation more favorable; the shortened intramolecular hydrogen bonds in fluorinated enols provide enhanced stability; and the overall electronic delocalization in the fluorinated enol framework contributes additional stabilization energy [11].

The kinetics of tautomeric interconversion in fluorinated systems are significantly altered compared to non-fluorinated analogs. Fluorine substitution affects both the barrier heights for tautomeric conversion and the relative energies of different tautomeric states. Theoretical studies indicate that alpha-fluorine substitution in beta-diketones can reduce the stability of intramolecular hydrogen bonds in enol forms while simultaneously stabilizing keto forms through electronic effects [11].

The solvent dependence of tautomeric equilibria in fluorinated beta-diketones follows predictable patterns based on solvent polarity and hydrogen bonding capacity. In non-polar solvents such as chloroform, the enol form predominates due to stabilizing intramolecular hydrogen bonds. Conversely, in polar protic solvents like water, the equilibrium shifts toward keto forms as intermolecular hydrogen bonding with solvent molecules competes with intramolecular stabilization [9] [10].

Vibrational Spectroscopy Insights

Infrared Spectral Signatures

Infrared spectroscopy provides comprehensive vibrational fingerprints for 1,3-difluoro-2,4-pentanedione, revealing detailed information about molecular structure, hydrogen bonding patterns, and tautomeric forms. The infrared spectrum exhibits characteristic absorption bands that reflect both the diketone backbone and the fluorine substituents [13] [14].

Table 3: Infrared Spectroscopic Assignments for Fluorinated β-Diketones

Functional GroupFrequency Range (cm⁻¹)AssignmentIntensityNotes
C=O (keto form)1720-1740Carbonyl stretchStrongTwo bands for asymmetric diketones
C=O (enol form)1600-1620Conjugated C=OMediumLowered by conjugation
C=C (enol)1600-1610Enolic double bondMediumOften overlaps with C=O
O-H (enol)2400-3200Hydrogen bonded OHBroadVery broad due to H-bonding
C-F stretch1000-1300C-F bond vibrationStrongMultiple bands for CF2, CF3
CF2 stretch1100-1250Symmetric/antisymmetricVery StrongTwo distinct bands
CF3 stretch1150-1280Multiple CF vibrationsVery StrongThree bands expected
Skeletal vibrations800-1000C-C stretchesMediumFramework vibrations

The carbonyl stretching region provides crucial information about the tautomeric state and molecular conformation. In the keto form, two distinct carbonyl stretching bands typically appear between 1720-1740 cm⁻¹, reflecting the asymmetric nature of the difluorinated diketone [14]. The enol tautomer exhibits a characteristic pattern with carbonyl stretches appearing at lower frequencies (1600-1620 cm⁻¹) due to conjugation with the enolic double bond and participation in intramolecular hydrogen bonding [14].

The presence of fluorine atoms introduces intense absorption bands in the 1000-1300 cm⁻¹ region, corresponding to carbon-fluorine stretching vibrations [15]. These bands exhibit exceptional intensity due to the high dipole moment changes associated with carbon-fluorine bond vibrations. The specific frequency positions and splitting patterns depend on the local symmetry and electronic environment of each carbon-fluorine bond [15].

The hydroxyl stretching region in fluorinated enols shows characteristic broadening extending from approximately 2400 to 3200 cm⁻¹ [14]. This extensive broadening reflects the strength of intramolecular hydrogen bonding, with fluorine substitution affecting both the hydrogen bond geometry and energetics. The electron-withdrawing effect of fluorine atoms enhances the acidity of the enolic hydrogen, resulting in stronger hydrogen bonds and more pronounced spectral broadening [14].

Raman Spectroscopy of Fluorinated Moieties

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and molecular framework modes. The Raman spectrum of 1,3-difluoro-2,4-pentanedione exhibits distinctive features associated with fluorinated functional groups and the diketone backbone structure [16] [17].

Table 4: Raman Spectroscopic Data for Fluorinated Compounds

Vibrational ModeFrequency Range (cm⁻¹)Depolarization RatioIntensityDescription
C-F stretch1000-13000.1-0.3StrongSymmetric C-F vibrations
CF2 symmetric1100-11500.0-0.1Very StrongBreathing mode
CF2 antisymmetric1200-12500.7-0.9StrongAsymmetric stretch
Ring breathing800-9000.0-0.2MediumSymmetric ring modes
C=O stretch1600-16500.2-0.4MediumCarbonyl vibrations
C=C stretch1500-16000.3-0.5MediumEnolic double bond
CH bending1300-15000.5-0.7WeakMethyl deformations
Skeletal deform400-8000.3-0.8VariableLow frequency modes

The Raman spectrum exhibits intense bands corresponding to symmetric carbon-fluorine stretching modes, typically appearing in the 1100-1150 cm⁻¹ region with very low depolarization ratios (0.0-0.1), indicating their totally symmetric character [18]. These breathing modes provide sensitive indicators of molecular symmetry and local coordination environment around the fluorinated carbon centers.

The depolarization ratio measurements in Raman spectroscopy offer valuable insights into the symmetry properties of vibrational modes. Fluorinated compounds typically exhibit characteristic depolarization patterns that reflect the local symmetry of fluorine-containing functional groups [18]. The carbon-fluorine stretching modes generally show low depolarization ratios for symmetric vibrations and higher ratios for antisymmetric modes, providing a means to distinguish between different types of fluorine environments [19].

The low-frequency region of the Raman spectrum (400-800 cm⁻¹) contains skeletal deformation modes that are sensitive to the overall molecular conformation and intermolecular interactions [18]. These modes provide information about the flexibility of the molecular framework and the influence of fluorine substitution on molecular dynamics. The frequency positions and intensities of these modes are particularly sensitive to crystal packing effects and intermolecular hydrogen bonding patterns in the solid state [18].

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

136.03358575 g/mol

Monoisotopic Mass

136.03358575 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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